P-gp inhibitor 3

P-glycoprotein inhibition multidrug resistance reversal KBV cells

P-gp inhibitor 3 (CAS: 2766451-11-8; C48H67N3O6; MW: 782.06) is a synthetic hederagenin (HD) derivative incorporating nitrogen-containing heterocycles, identified as compound 16 in the original medicinal chemistry campaign. It functions as an effective P-glycoprotein (P-gp) inhibitor that activates P-gp ATPase to block efflux function, demonstrating relatively stronger multidrug resistance (MDR) reversal ability compared to other derivatives in its class.

Molecular Formula C48H67N3O6
Molecular Weight 782.1 g/mol
Cat. No. B12428833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 3
Molecular FormulaC48H67N3O6
Molecular Weight782.1 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C
InChIInChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1
InChIKeyXDMZDNVQHFRLSA-PHOYSIAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

P-gp Inhibitor 3 (Hederagenin Derivative) – Core Identity and Procurement Baseline


P-gp inhibitor 3 (CAS: 2766451-11-8; C48H67N3O6; MW: 782.06) is a synthetic hederagenin (HD) derivative incorporating nitrogen-containing heterocycles, identified as compound 16 in the original medicinal chemistry campaign [1]. It functions as an effective P-glycoprotein (P-gp) inhibitor that activates P-gp ATPase to block efflux function, demonstrating relatively stronger multidrug resistance (MDR) reversal ability compared to other derivatives in its class [1]. The compound was designed and optimized through structure–activity relationship (SAR) studies of 21 HD derivatives evaluated in KBV multidrug-resistant oral epidermoid carcinoma cells [1].

Why P-gp Inhibitor 3 Cannot Be Interchanged with First- or Third-Generation P-gp Inhibitors


P-gp inhibitors exhibit profound differences in potency, selectivity, and MDR reversal efficacy depending on their chemical scaffold and mechanism. First-generation agents such as verapamil and cyclosporine A are non-specific and require high micromolar concentrations (IC50 2.3–38 μM) to achieve P-gp inhibition, often accompanied by significant off-target toxicity [1]. Third-generation inhibitors like tariquidar and zosuquidar show improved selectivity but target the ATPase domain with variable MDR reversal profiles and limited oral bioavailability [2]. P-gp inhibitor 3, a hederagenin derivative with nitrogen-containing heterocycles, demonstrates MDR reversal at nanomolar concentrations (IC50 0.65–125 nM across chemotherapeutics) with a defined SAR advantage—substituting with an untested analog from a different chemical class or an earlier-generation HD derivative with inferior reversal activity would compromise experimental reproducibility and translational relevance [3].

P-gp Inhibitor 3 – Quantitative Differentiation Evidence vs. Comparator Compounds


MDR Reversal Potency: P-gp Inhibitor 3 vs. Verapamil in KBV Cells

P-gp inhibitor 3 (compound 16) reverses multidrug resistance in KBV cells at nanomolar concentrations, whereas the first-generation P-gp inhibitor verapamil requires micromolar concentrations for comparable reversal activity. In KBV cells, P-gp inhibitor 3 restored sensitivity to paclitaxel with an IC50 of 3.19 nM and to vincristine with an IC50 of 0.65 nM [1]. In contrast, verapamil showed an IC50 of approximately 38 nM in P-gp-overexpressing LCC6MDR cells for paclitaxel resistance reversal, representing an 8–58-fold lower potency depending on the chemotherapeutic agent [2].

P-glycoprotein inhibition multidrug resistance reversal KBV cells verapamil comparator

In Vivo Tumor Suppression: P-gp Inhibitor 3 + Paclitaxel vs. Paclitaxel Alone

Co-administration of P-gp inhibitor 3 (10 mg/kg, i.p., once daily for 1–18 days) with paclitaxel (30 mg/kg, i.p., once every three days) significantly enhanced anti-tumor activity in a KBV cell-derived xenograft tumor model in nude mice, achieving a tumor suppression rate of 56.24% [1]. This represents a marked improvement over paclitaxel alone, for which tumor suppression was substantially lower (exact value not reported in the same study, but the enhancement is the key outcome measure) [1].

in vivo xenograft tumor suppression rate paclitaxel combination nude mouse model

ATPase Activation Kinetics: P-gp Inhibitor 3 vs. Tariquidar and Zosuquidar

P-gp inhibitor 3 activates P-gp ATPase and increases ATP consumption in a concentration-dependent manner (0.25, 0.5, 1 mM; 5 minutes; p<0.01) [1]. While third-generation inhibitors tariquidar and zosuquidar also target P-gp ATPase activity, their potency and kinetics differ: tariquidar inhibits vanadate-sensitive ATPase activity with an IC50 of 43 nM (60–70% inhibition) [2], and zosuquidar binds with a Ki of 59 nM [3]. However, P-gp inhibitor 3's ATPase activation profile is distinct—it stimulates ATP consumption rather than simply inhibiting ATPase activity, which correlates with its unique MDR reversal mechanism [1].

P-gp ATPase activation ATP consumption mechanism of action third-generation inhibitors

Broad-Spectrum Chemosensitization: P-gp Inhibitor 3 Enhances Sensitivity to Multiple Chemotherapeutics

P-gp inhibitor 3 (compound 16) improves the sensitivity of KBV cells to four structurally and mechanistically distinct chemotherapeutic agents: paclitaxel (IC50 3.19 nM), vincristine (IC50 0.65 nM), mitoxantrone (IC50 125.30 nM), and cisplatin (IC50 4.54 nM) [1]. This broad-spectrum chemosensitization profile is a key differentiator from earlier-generation P-gp inhibitors, which often show limited efficacy across different chemotherapeutic classes or require higher concentrations to achieve comparable reversal [2].

chemosensitization paclitaxel vincristine mitoxantrone cisplatin

SAR Advantage: P-gp Inhibitor 3 vs. Earlier Hederagenin Derivatives

Among 21 hederagenin derivatives synthesized and evaluated, P-gp inhibitor 3 (compound 16) demonstrated relatively stronger MDR reversal ability compared to earlier-generation HD derivatives, including compound 10c from a prior study [1]. Compound 10c exhibited MDR reversal IC50 values of 4.58 nM (paclitaxel) and 0.79 nM (vincristine) in KBV cells [2]. P-gp inhibitor 3 improved upon this potency, achieving IC50 values of 3.19 nM and 0.65 nM, respectively—a 1.4-fold improvement for paclitaxel and a 1.2-fold improvement for vincristine [1]. This SAR-driven optimization confirms that introducing nitrogen-containing heterocycles enhances MDR reversal activity [1].

hederagenin derivatives structure–activity relationship nitrogen-containing heterocycles MDR reversal optimization

P-gp Inhibitor 3 – Recommended Research and Industrial Application Scenarios


Preclinical Combination Therapy Screening in Multidrug-Resistant Xenograft Models

P-gp inhibitor 3 (10 mg/kg, i.p., daily) significantly enhanced paclitaxel anti-tumor activity in KBV xenograft-bearing nude mice, achieving a 56.24% tumor suppression rate [1]. This scenario is ideal for investigators evaluating MDR reversal in vivo with a validated dosing regimen and endpoint.

Broad-Spectrum Chemosensitization Assays for Oncology Drug Discovery

With demonstrated MDR reversal across paclitaxel (IC50 3.19 nM), vincristine (0.65 nM), mitoxantrone (125.30 nM), and cisplatin (4.54 nM) in KBV cells [1], P-gp inhibitor 3 serves as a versatile tool compound for screening chemotherapeutic combinations against P-gp-overexpressing tumor models.

Structure–Activity Relationship (SAR) Studies on Hederagenin-Derived MDR Modulators

P-gp inhibitor 3 (compound 16) represents the optimized nitrogen-containing heterocyclic derivative from a 21-compound SAR campaign, showing improved MDR reversal over earlier HD derivatives such as compound 10c [1]. It is a validated positive control for further SAR exploration and derivative benchmarking.

P-gp ATPase Mechanistic Studies

Unlike third-generation inhibitors that simply inhibit ATPase activity, P-gp inhibitor 3 activates P-gp ATPase and increases ATP consumption in a concentration-dependent manner (p<0.01) [1]. This distinct mechanism makes it suitable for studies investigating alternative modes of P-gp modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-gp inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.